N,N-dimethyl-4-(1H-perimidin-2-yl)aniline
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Overview
Description
N,N-dimethyl-4-(1H-perimidin-2-yl)aniline is a compound that belongs to the class of perimidine derivatives. Perimidines are versatile scaffolds and a fascinating class of nitrogen-heterocycles that have evolved significantly in recent years due to their immense applications in life sciences, medical sciences, and industrial chemistry . This compound is known for its unique structure, which includes a perimidine ring fused with an aniline moiety, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-(1H-perimidin-2-yl)aniline typically involves the condensation reaction of 1,8-diaminonaphthalene with a carbonyl group. One efficient method reported involves the reaction of 1,8-diaminonaphthalene with N,N-dimethylaniline in the presence of a suitable catalyst under microwave irradiation . Another method includes the reaction of N,N-dimethylaniline with 1H-perimidin-2-yl chloride in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. The use of microwave irradiation and other advanced techniques can significantly reduce reaction times and improve overall productivity .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-(1H-perimidin-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of N,N-dimethyl-4-(1H-perimidin-2-yl)nitrobenzene.
Reduction: Formation of this compound.
Substitution: Formation of various substituted aniline derivatives.
Scientific Research Applications
N,N-dimethyl-4-(1H-perimidin-2-yl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anti-inflammatory activities.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-(1H-perimidin-2-yl)aniline involves its interaction with various molecular targets and pathways. The compound can form complexes with metal ions, which can enhance its biological activity. It can also interact with proteins and enzymes, leading to inhibition or activation of specific biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N,N-dimethyl-4-(1H-perimidin-2-yl)aniline can be compared with other similar compounds, such as:
N,N-dimethyl-4-(1H-perimidin-2-yl)benzamide: Similar structure but with a benzamide group instead of an aniline moiety.
N,N-dimethyl-4-(1H-perimidin-2-yl)pyridine: Contains a pyridine ring instead of an aniline moiety.
N,N-dimethyl-4-(1H-perimidin-2-yl)phenol: Contains a phenol group instead of an aniline moiety.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications in various fields of research and industry.
Properties
Molecular Formula |
C19H17N3 |
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Molecular Weight |
287.4 g/mol |
IUPAC Name |
N,N-dimethyl-4-(1H-perimidin-2-yl)aniline |
InChI |
InChI=1S/C19H17N3/c1-22(2)15-11-9-14(10-12-15)19-20-16-7-3-5-13-6-4-8-17(21-19)18(13)16/h3-12H,1-2H3,(H,20,21) |
InChI Key |
SRWVLKDSBGAEHG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NC3=CC=CC4=C3C(=CC=C4)N2 |
Origin of Product |
United States |
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